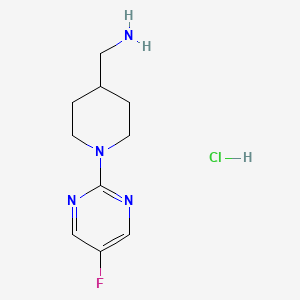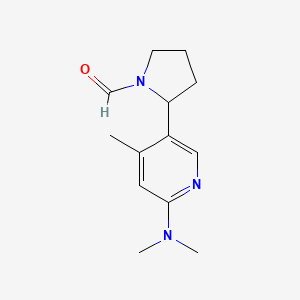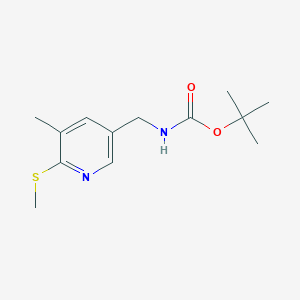
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that features a piperidine ring substituted with a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the fluoropyrimidine moiety, often using nucleophilic reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
Chemistry: In chemistry, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways. This makes it a candidate for drug development in various therapeutic areas .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its synthesis and applications are optimized for large-scale production to meet market demands .
Mechanism of Action
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidin-4-ylmethanamine and its derivatives share structural similarities with (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride.
Fluoropyrimidine Compounds: Other fluoropyrimidine-containing compounds, such as 5-fluorouracil, exhibit similar chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its combined structure of a piperidine ring and a fluoropyrimidine moiety. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H16ClFN4 |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15FN4.ClH/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15;/h6-8H,1-5,12H2;1H |
InChI Key |
HUOAWUNUCHAMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=C(C=N2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)




![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)


![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)

